![molecular formula C15H14ClNO4S B6412272 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261939-66-5](/img/structure/B6412272.png)
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (2C4DMSB) is a synthetic organic compound that has been extensively studied due to its wide range of applications in scientific research. It is used as a reagent in chemical syntheses, as a catalyst in biochemistry, and as a drug in pharmacology. The compound is also known as 2-chloro-4-dimethylsulfamoylbenzoic acid (2C4DMSBA).
Scientific Research Applications
2C4DMSB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. In organic synthesis, 2C4DMSB is used to synthesize various compounds, including amino acids, peptides, and other organic molecules. In biochemistry, it is used as a catalyst in enzyme-catalyzed reactions. In pharmacology, 2C4DMSB is used as a drug to treat various diseases, such as cancer, diabetes, and hypertension.
Mechanism of Action
2C4DMSB is an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of folate, a cofactor involved in the synthesis of DNA and RNA. 2C4DMSB binds to the active site of DHFR and prevents it from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thus inhibiting the biosynthesis of folate.
Biochemical and Physiological Effects
2C4DMSB has several biochemical and physiological effects. It is an inhibitor of the enzyme DHFR, which is involved in the biosynthesis of folate. As a result, 2C4DMSB prevents the biosynthesis of folate, which can lead to a decrease in the production of DNA and RNA. In addition, 2C4DMSB can also lead to an increase in the production of reactive oxygen species, which can cause oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
2C4DMSB has several advantages and limitations for use in laboratory experiments. One advantage of 2C4DMSB is its high solubility in water, which makes it easy to use in aqueous solutions. In addition, 2C4DMSB is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 2C4DMSB is sensitive to light and air, so it must be stored in a dark, airtight container.
Future Directions
The future of 2C4DMSB is promising. Further research is needed to better understand the biochemical and physiological effects of 2C4DMSB and to develop more effective and efficient methods for its synthesis. Additionally, research should be conducted to explore the potential of using 2C4DMSB as a drug to treat various diseases. Finally, research should also be conducted to investigate the potential of using 2C4DMSB as a catalyst for biochemistry.
Synthesis Methods
2C4DMSB can be synthesized from 4-dimethylsulfamoylphenylacetic acid (DMSPA) and 2-chlorobenzoic acid (CBA). The reaction involves the condensation of the two reactants in an acidic medium. The reaction proceeds in two steps. First, the DMSPA reacts with CBA to form a dimethylsulfamoylbenzoyl chloride intermediate. The intermediate then reacts with an aqueous base to form 2C4DMSB.
properties
IUPAC Name |
2-chloro-4-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(16)9-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYJMRDRYGKHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid |
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